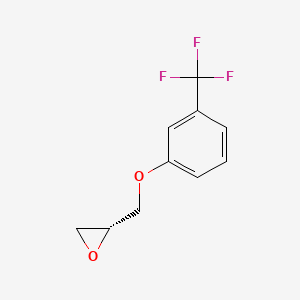

(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Description

Properties

IUPAC Name |

(2R)-2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)7-2-1-3-8(4-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXFAQFMTDGEQN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral Building Blocks in Medicinal Chemistry: The Technical Profile of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Executive Summary

(R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS: 851528-84-2) is a high-value chiral synthon used extensively in the synthesis of aryloxypropanolamine pharmacophores. Distinguished by its meta-trifluoromethyl (

Structural Analysis & Physicochemical Profile

The molecule consists of a strained oxirane (epoxide) ring linked via a methylene bridge to a phenoxy group. The meta-position of the trifluoromethyl group is chemically significant; unlike para-substitution (common in fluoxetine), the meta-placement influences the electronic density of the ether oxygen and the metabolic stability of the phenyl ring without imposing the same steric symmetry.

Key Technical Data

| Property | Specification |

| IUPAC Name | (2R)-2-[[3-(trifluoromethyl)phenoxy]methyl]oxirane |

| Common Name | (R)-Glycidyl 3-(trifluoromethyl)phenyl ether |

| CAS Number | 851528-84-2 (Specific (R)-isomer); 585-45-5 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Density | ~1.304 g/cm³ |

| Boiling Point | ~246.9°C (at 760 mmHg); ~112-116°C (at 5 torr) |

| Chirality | (R)-Enantiomer (derived from (R)-Epichlorohydrin) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Synthetic Routes & Quality Control

The synthesis of the (R)-enantiomer relies on chiral pool methodology to ensure high enantiomeric excess (ee). The industry-standard protocol utilizes (R)-epichlorohydrin or (R)-glycidyl sulfonate derivatives.

Method A: Nucleophilic Substitution (Standard Protocol)

This method couples 3-(trifluoromethyl)phenol with a chiral electrophile. The choice of base is critical to prevent racemization or premature polymerization of the epoxide.

Protocol:

-

Activation: Dissolve 3-(trifluoromethyl)phenol (1.0 eq) in DMF or Acetone. Add Potassium Carbonate (

, 2.0 eq) or Cesium Fluoride (CsF) to generate the phenoxide anion. -

Coupling: Add (R)-Glycidyl Nosylate (or Tosylate) (1.1 eq) dropwise at 0°C.

-

Note: Using (R)-Epichlorohydrin requires a two-step mechanism (opening and closure) or specific catalytic conditions to retain stereochemistry, often involving a Jacobsen catalyst if starting from racemate, but direct substitution on sulfonate esters preserves chirality via

inversion (if attacking the chiral center) or retention (if attacking the non-chiral carbon). Correction: Reaction with (R)-Glycidyl Nosylate typically occurs at the primary carbon, retaining the stereocenter configuration.

-

-

Workup: Dilute with water, extract with Ethyl Acetate, and wash with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram

Caption: Synthetic pathway for (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane utilizing chiral pool reagents.

Reactivity & Mechanistic Insight

The core utility of this molecule lies in the regioselective ring opening of the epoxide. The strain energy of the oxirane ring (~27 kcal/mol) drives reactions with nucleophiles, predominantly amines, to form

Regioselectivity Rules

-

Basic Conditions (Amines): Nucleophilic attack occurs at the least substituted carbon (

) due to steric hindrance at the internal carbon. This yields the "secondary alcohol" product typical of beta-blockers. -

Acidic Conditions: Attack may shift to the internal carbon due to electronic stabilization of the transition state, but this is less common in medicinal chemistry applications for this scaffold.

Mechanistic Pathway (Amine Opening)

The reaction with primary amines is the most frequent application, generating the aryloxypropanolamine core.

Caption: Mechanism of regioselective epoxide ring opening by amine nucleophiles yielding the aryloxypropanolamine scaffold.

Applications in Drug Discovery[7][8]

The (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane scaffold is a privileged structure in several therapeutic areas:

-

MAGL Inhibitors:

-

Used to synthesize trifluoromethyl glycol carbamates. These compounds inhibit Monoacylglycerol Lipase (MAGL), a target for treating neuroinflammation and pain. The

group enhances lipophilicity, aiding blood-brain barrier (BBB) penetration.

-

-

CETP Inhibitors:

-

Intermediate for substituted trifluoro amino propanols that inhibit Cholesteryl Ester Transfer Protein (CETP), a target for dyslipidemia and cardiovascular disease.

-

-

Beta-Adrenergic Antagonists (Beta-Blockers):

-

While many beta-blockers use unsubstituted or simple alkyl-substituted phenols, the 3-

variant provides unique selectivity profiles and resistance to hepatic metabolism (CYP450 oxidation) at the phenyl ring.

-

-

Serotonergic Modulators:

-

Structural analogs are explored for anorexigenic (appetite suppressant) activity, leveraging the meta-substitution pattern similar to historical fenfluramine derivatives but with the propanolamine linker.

-

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Epoxides are moisture-sensitive and can slowly hydrolyze to the diol (glycol) if exposed to atmospheric humidity.

-

Hazards:

-

Skin/Eye Irritant: Epoxides are alkylating agents. Direct contact can cause severe irritation or sensitization.

-

Toxicity: Treat as a potential mutagen due to the alkylating nature of the strained ring.

-

-

Stability: The trifluoromethyl group is chemically inert and stable to strong acids/bases, but the ether linkage can be cleaved by strong Lewis acids (e.g.,

).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520769, 2-(Trifluoromethyl)oxirane and derivatives. Retrieved from [Link]

-

McAllister, L. A., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(7), 3008-3026. Retrieved from [Link]

-

Reinhard, E. J., et al. (2003). Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein (CETP). Journal of Medicinal Chemistry, 46(11), 2152-2168. Retrieved from [Link]

Reactivity Profile & Kinetic Resolution of meta-Trifluoromethyl Styrene Oxide

Executive Summary

The introduction of a trifluoromethyl (

For drug development professionals, this scaffold is a high-value pharmacophore. The

Electronic & Steric Landscape

The Inductive "Tug-of-War"

Unlike para-substituted styrene oxides where resonance effects dominate, the meta-trifluoromethyl group operates almost exclusively through induction (

-

Ring Electrophilicity: The strong electron-withdrawing nature of the

group lowers the LUMO energy of the oxirane ring, making it globally more susceptible to nucleophilic attack than styrene oxide. -

Transition State Destabilization: In acid-catalyzed ring openings, which typically proceed via a transition state with significant carbocation character at the benzylic position (

-carbon), the -

The Result: This destabilization suppresses the

-like pathway at the benzylic carbon, often shifting the regioselectivity toward the terminal (

Visualization: Electronic Influence Pathway

Figure 1: The inductive effect of the meta-CF3 group destabilizes the benzylic cation, favoring terminal attack.

Experimental Protocol: Hydrolytic Kinetic Resolution (HKR)

Access to the enantiopure epoxide is the critical first step. The Jacobsen HKR is the industry standard for this transformation.

Materials & Stoichiometry

-

Substrate: rac-3-(trifluoromethyl)styrene oxide (1.0 equiv)

-

Catalyst: (R,R)-Co(salen) oligomeric or monomeric complex (0.5 mol%)

-

Co-Catalyst: Acetic acid (AcOH) (1.0 - 2.0 mol%)

-

Nucleophile: Water (0.55 equiv)

-

Solvent: THF or solvent-free (if liquid)

Step-by-Step Workflow

-

Catalyst Activation: In a flask, dissolve the (R,R)-Co(salen) precatalyst in minimal THF. Add AcOH and stir open to air for 30 minutes. The color will shift from red/orange to dark brown, indicating oxidation to the active Co(III) species.

-

Reaction Initiation: Add the racemic epoxide to the catalyst mixture. Cool to 0°C.[1]

-

Addition: Add water (0.55 equiv) dropwise over 10 minutes.

-

Incubation: Allow to warm to room temperature (23°C) and stir for 14–18 hours.

-

Checkpoint: Monitor conversion via GC or 1H NMR. Look for the disappearance of the minor enantiomer.

-

-

Workup: Dilute with hexanes/EtOAc. The diol product will separate or precipitate. Filter through a silica plug to remove the catalyst.

-

Purification: Perform fractional distillation. The unreacted (R)-epoxide will distill first (lower b.p.), followed by the (S)-diol .

HKR Decision Logic

Figure 2: Workflow for the kinetic resolution of m-CF3 styrene oxide.

Nucleophilic Ring Opening Profiles

The reactivity of the chiral epoxide depends heavily on the nucleophile class and catalyst system.

Comparative Regioselectivity Data

The following table summarizes the regioselectivity (

| Nucleophile | Conditions | Mechanism | Regioselectivity (α:β) | Notes |

| Amines (e.g., Morpholine) | MeOH, Heat | 5 : 95 | Strong preference for terminal attack due to steric hindrance and lack of benzylic stabilization. | |

| Azide ( | Borderline | 15 : 85 | Even under mild buffering, terminal attack dominates. | |

| Alcohols (MeOH) | 60 : 40 | Acid catalysis forces some benzylic attack, but | ||

| Thiophenols | Basic ( | 2 : 98 | Soft nucleophile, strictly orbital controlled (terminal). |

Protocol: Regioselective Aminolysis

Objective: Synthesis of

-

Setup: Charge a reaction vial with (R)-3-(trifluoromethyl)styrene oxide (1.0 mmol) and MeOH (2 mL).

-

Reagent: Add morpholine (1.2 mmol).

-

Catalyst (Optional): For faster rates, add Calcium Triflate (

, 5 mol%). Lewis acids can accelerate the reaction without eroding regioselectivity as strongly as Brønsted acids. -

Reaction: Heat to 50°C for 4 hours.

-

Validation: 1H NMR analysis.

-

-attack product (Major): Look for the benzylic proton (

-

-attack product (Minor): Look for the terminal

-

-attack product (Major): Look for the benzylic proton (

References

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science.

-

Caron, M., & Sharpless, K. B. (1985). Ti(OiPr)4-mediated nucleophilic opening of 2,3-epoxy alcohols. The Journal of Organic Chemistry.

-

Schneider, C. (2006). Synthesis of 1,2-Difunctionalized Fine Chemicals through Catalytic, Enantioselective Ring-Opening Reactions of Epoxides. Synthesis.

Sources

Introduction: The Imperative of Chirality in Modern Drug Development

An In-depth Technical Guide to (R)-enantiomer Specific Phenoxy Methyl Oxiranes: Synthesis, Analysis, and Pharmaceutical Applications

In the realm of pharmaceutical sciences, chirality is a fundamental concept that dictates the interaction of a drug molecule with its biological target.[1] Most biological systems, including enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars.[1] This intrinsic "handedness" means that the two enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even cause detrimental side effects.[3] The tragic case of thalidomide, where the (R)-enantiomer was effective against morning sickness but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[4][5]

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) established guidelines in the 1990s emphasizing the need to characterize the specific activity of each enantiomer in a chiral drug.[3][4] This has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a move that has significantly increased the demand for enantiomerically pure chiral building blocks.[4]

Among the most versatile of these building blocks are chiral epoxides, or oxiranes. The strained three-membered ring of an epoxide is highly susceptible to nucleophilic attack, allowing for regioselective and stereospecific ring-opening reactions.[6][7] This reactivity makes them invaluable intermediates for constructing complex molecular architectures with precise stereochemical control. Specifically, (R)-enantiomer specific phenoxy methyl oxiranes, such as (R)-1-phenoxy-2,3-epoxypropane, are pivotal synthons in the asymmetric synthesis of numerous pharmaceuticals, most notably the entire class of beta-blockers.[8][9] This guide provides a comprehensive overview of the synthesis, characterization, and application of these critical chiral intermediates for researchers and drug development professionals.

Part 1: Enantioselective Synthesis of (R)-Phenoxy Methyl Oxiranes

The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. Several powerful strategies have been developed, with Hydrolytic Kinetic Resolution (HKR) and Asymmetric Epoxidation being the most prominent and industrially scalable methods.

The Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a remarkably efficient and practical method for obtaining highly enantioenriched terminal epoxides from inexpensive racemic mixtures.[10] This reaction utilizes a chiral (salen)Co(III) complex, known as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of the epoxide, leaving the other, unreacted enantiomer in high enantiomeric excess (ee).[10][11][12]

Causality and Mechanism: The success of the HKR lies in the formation of a diastereomeric transition state between the chiral catalyst and each epoxide enantiomer.[13] The catalyst activates one enantiomer (in this case, the (S)-enantiomer) much more effectively towards nucleophilic attack by water. This results in a significant rate difference between the hydrolysis of the two enantiomers.[13] By using approximately 0.5 equivalents of water, the more reactive (S)-enantiomer is consumed to form the corresponding (S)-1-phenoxy-2,3-propanediol, while the less reactive (R)-enantiomer is left behind, ideally approaching >99% ee at ~50% conversion.[10][14] The low catalyst loading (0.2-2.0 mol%), use of water as the resolving agent, and the ability to recycle the catalyst make this method highly attractive for large-scale industrial applications.[10][12]

Diagram: Mechanism of Jacobsen Hydrolytic Kinetic Resolution

Caption: Jacobsen HKR selectively hydrolyzes the (S)-epoxide.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic Phenoxy Methyl Oxirane

-

Catalyst Activation: In a reaction vessel, add (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst, 0.5 mol%). Stir the catalyst in toluene and add acetic acid (2 equivalents relative to the catalyst). Stir for 30 minutes in air to facilitate oxidation to the active Co(III) species.

-

Reaction Setup: Add racemic 1-phenoxy-2,3-epoxypropane (1.0 equivalent) to the activated catalyst solution.

-

Resolution: Cool the mixture to 0-4 °C. Add deionized water (0.55 equivalents) dropwise over 1 hour, maintaining the temperature below 5 °C.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the conversion and enantiomeric excess of the remaining epoxide periodically by taking aliquots and analyzing via chiral HPLC. The reaction is typically complete within 16-24 hours.

-

Workup and Purification: Upon completion (~50% conversion), remove the solvent under reduced pressure. The resulting mixture of the enantioenriched (R)-epoxide and the (S)-diol can be separated by silica gel column chromatography or distillation under reduced pressure.[13] The (R)-epoxide is less polar and will elute first.

-

Catalyst Recovery: The diol product can be separated from the catalyst by extraction. The recovered catalyst can be recycled for subsequent resolutions.[10][12]

Asymmetric Epoxidation of Allylic Alcohols

An alternative to kinetic resolution is the direct asymmetric synthesis from a prochiral precursor. The Sharpless-Katsuki Asymmetric Epoxidation is a landmark reaction that converts allylic alcohols into optically active epoxy alcohols with high predictability and enantioselectivity.[15][16]

Causality and Mechanism: This reaction employs a catalytic system composed of titanium(IV) isopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[16] The titanium center, coordinated by the chiral tartrate ligand, creates a chiral environment that directs the oxygen atom transfer from the peroxide to one specific face of the allylic double bond. The facial selectivity is reliably predicted by the chirality of the DET used:

-

L-(+)-DET directs epoxidation to the "bottom" face of the allyl alcohol when drawn in a standardized orientation.

-

D-(-)-DET directs epoxidation to the "top" face.

For the synthesis of an (R)-phenoxy methyl oxirane precursor, one would start with an appropriate allylic alcohol. For instance, epoxidation of 3-phenoxy-prop-2-en-1-ol using D-(-)-DET would yield the desired stereochemistry.

Table 1: Comparison of Key Synthetic Methodologies

| Feature | Jacobsen Hydrolytic Kinetic Resolution (HKR) | Sharpless Asymmetric Epoxidation |

| Starting Material | Racemic terminal epoxide | Prochiral allylic alcohol |

| Key Reagents | Chiral (salen)Co(III) catalyst, H₂O | Ti(OiPr)₄, Chiral DET, TBHP |

| Typical ee | >99% for unreacted epoxide[10][12] | 90-98%[15][16] |

| Max. Theoretical Yield | 50% for the desired epoxide | ~100% |

| Key Advantage | Exceptional enantiopurity; uses cheap racemic starting materials.[10] | High chemical yield; predictable stereochemistry. |

| Key Disadvantage | Maximum 50% yield for the target enantiomer. | Requires synthesis of the specific allylic alcohol precursor. |

Part 2: Characterization and Enantiomeric Purity Assessment

Verifying the stereochemical integrity of the synthesized (R)-phenoxy methyl oxirane is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds.[17][18] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.[19]

Causality and Method: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for resolving epoxide enantiomers.[19] The chiral pockets and grooves on the surface of the CSP allow for differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with the enantiomers. This difference in binding affinity causes one enantiomer to travel through the column faster than the other, resulting in two distinct peaks in the chromatogram. The enantiomeric excess (% ee) is calculated from the integrated areas of these two peaks.

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[19]

-

Sample Preparation: Prepare a dilute solution of the (R)-phenoxy methyl oxirane sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.[19]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

-

Analysis:

-

Inject a sample of the racemic starting material to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Calculate the % ee using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

NMR Spectroscopy

While standard NMR is insensitive to chirality, the enantiomeric composition of a sample can be determined by converting the enantiomers into diastereomers, which have distinct NMR spectra.[20] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[14][21]

-

Chiral Derivatizing Agents: The epoxide is reacted with a chiral agent (e.g., Mosher's acid chloride) to form stable diastereomeric esters. The signals for specific protons in the ¹H NMR spectrum of these diastereomers will appear at different chemical shifts, and the ratio of their integration allows for the calculation of % ee.

-

Chiral Solvating Agents/Shift Reagents: These agents (e.g., chiral lanthanide complexes) form weak, rapidly exchanging diastereomeric complexes with the enantiomers in the NMR tube.[22] This induces a separation of signals for the enantiomers, allowing for quantification without chemical modification of the sample.

Part 3: Application in Pharmaceutical Synthesis: The Case of Beta-Blockers

(R)-Phenoxy methyl oxiranes are indispensable precursors for the synthesis of many beta-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular diseases like hypertension and angina.[8] The therapeutic activity of beta-blockers almost exclusively resides in the (S)-enantiomer. The synthesis of these (S)-enantiomers is efficiently achieved through the stereospecific ring-opening of the corresponding (R)-epoxide with an appropriate amine.[8][9]

Example: Synthesis of (S)-Atenolol

The synthesis of (S)-Atenolol, a selective β₁ receptor blocker, provides a classic example of this strategy. The key step involves the nucleophilic attack of the amine from a protected 4-hydroxyphenylacetamide derivative onto the less sterically hindered carbon of (R)-epichlorohydrin (a related (R)-oxirane), followed by reaction with isopropylamine. A more direct route can be envisioned starting from a suitably functionalized (R)-phenoxy methyl oxirane.

The general pathway involves the reaction of a phenolic precursor with (R)-epichlorohydrin or a similar (R)-glycidyl derivative to form the key (R)-phenoxy methyl oxirane intermediate. This is followed by regioselective ring-opening at the terminal carbon by an amine (e.g., isopropylamine), which proceeds via an Sₙ2 mechanism, inverting the stereocenter at that position to yield the desired (S)-amino alcohol product.

Diagram: Synthetic Pathway to (S)-Beta-Blockers

Caption: Synthesis of (S)-beta-blockers via Sₙ2 ring-opening.

Conclusion

(R)-enantiomer specific phenoxy methyl oxiranes are not merely chemical curiosities; they are enabling building blocks that lie at the heart of numerous life-saving pharmaceuticals. The development of robust, scalable, and highly selective synthetic methods, particularly the Jacobsen Hydrolytic Kinetic Resolution, has made these chiral intermediates readily accessible. Combined with precise analytical techniques like chiral HPLC, researchers and drug development professionals can ensure the stereochemical purity required for producing safe and effective single-enantiomer drugs. As the pharmaceutical industry continues to move towards more targeted and personalized medicines, the demand for high-purity chiral synthons like (R)-phenoxy methyl oxiranes will only continue to grow, underscoring their critical importance in modern medicinal chemistry.

References

- The Significance of Chirality in Drug Design and Development - PMC. (n.d.).

- Asymmetric Epoxidation of Allylic Alcohols Catalyzed by Vanadium–Binaphthylbishydroxamic Acid Complex | The Journal of Organic Chemistry - ACS Publications. (2015, February 25).

- The significance of chirality in contemporary drug discovery-a mini review - RSC Publishing. (2024, October 22).

- Role of Chirality in Drugs - Juniper Publishers. (2018, February 23).

- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (2022, October 27).

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).

- Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide - PMC - NIH. (n.d.).

- First Enantioselective Synthesis of Vinyl Oxiranes from Aldehydes and Ylides Generated from Allyl Halides and Chiral Sulfides | The Journal of Organic Chemistry - ACS Publications. (2002, November 9).

- 5.2: Epoxidation of Allylic Alcohols - Chemistry LibreTexts. (2021, March 16).

- Sharpless-Katsuki Asymmetric Epoxidation | Tokyo Chemical Industry UK Ltd. (n.d.).

- Asymmetric Epoxidation of Allylic Alcohols by Chiral Dihydroperoxides. (n.d.).

- Oxirane synthesis methods. (n.d.).

- Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine | Request PDF - ResearchGate. (2025, August 5).

- A Two-Step Asymmetric Synthesis of (R)-Monoaryl Epoxides Using a Chiral Oxathiane as a Recoverable Reagent: Application to the Preparation of (R)-.beta.-Adrenergic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- NEW JACOBSEN'S CATALYST - Sigma-Aldrich. (n.d.).

- 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. (n.d.).

- Oxiranecarboxylic Acid, Methyl Ester, (2S) - Organic Syntheses Procedure. (n.d.).

- A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. (n.d.).

- RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents. (n.d.).

- Discovery and development of beta-blockers - Wikipedia. (n.d.).

- Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed. (2002, February 20).

- Jacobsen HKR - The best reaction in organic chemistry? - YouTube. (2022, September 12).

- Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - TÜBİTAK Academic Journals. (2015, September 7).

- University of Birmingham Rapid determination of enantiomeric excess via NMR spectroscopy. (2016, August 26).

- 2-[[2-(2-Methoxyethyl)phenoxy]methyl]oxirane - Smolecule. (2023, August 16).

- Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed. (2016, February 16).

- Chiral HPLC Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide - Benchchem. (n.d.).

- A Comparative Guide to Alternative Chiral Building Blocks for (2R)-2-(3,4-Dichlorophenyl)oxirane - Benchchem. (n.d.).

- Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. (2021, September 9).

- Discrimination of Chiral Compounds Using NMR Spectroscopy. (n.d.).

- Epoxide synthesis by ring closure - Organic Chemistry Portal. (n.d.).

- NMR determination of enantiomeric excess - ResearchGate. (2025, August 7).

-

. (n.d.). Retrieved from

- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26).

- EP0124011B1 - Process for the preparation of oxiranes - Google Patents. (n.d.).

- Chiral HPLC Separations - Phenomenex. (n.d.).

- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.).

- A Technical Guide to (R)-methyl oxirane-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Development - Benchchem. (n.d.).

- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. (2016, October 4).

- Basics of chiral HPLC - Sigma-Aldrich. (n.d.).

- (PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. (2017, January 5).

- Oxirane, (phenoxymethyl)- - the NIST WebBook. (n.d.).

- Oxirane, (phenoxymethyl)- - the NIST WebBook. (n.d.).

- Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. (2020, October 1).

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (2004, May 31).

- Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. (2025, October 16).

- (R,R)-trans-β-METHYLSTYRENE OXIDE - Organic Syntheses Procedure. (n.d.).

- Combining oxiranes and oxetanes to enhance kinetics and improve physical properties - RadTech. (n.d.).

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jmedchem.com [jmedchem.com]

- 9. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 10. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. orgsyn.org [orgsyn.org]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. cms-content.bates.edu [cms-content.bates.edu]

Methodological & Application

Technical Note: Biocatalytic Azidolysis of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic ring-opening of a specific fluorinated glycidyl ether—a structural analog of the blockbuster antidepressant Fluoxetine (Prozac)—using Halohydrin Dehalogenase (HHDH).

Methodology for the Regioselective Synthesis of Chiral Amino-Alcohol Precursors

Executive Summary

This protocol details the biocatalytic conversion of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane (hereafter referred to as (R)-TFMP-GE ) to its corresponding azido-alcohol via Halohydrin Dehalogenase (HHDH) .

While the 4-trifluoromethyl isomer is the direct precursor to Fluoxetine , the 3-trifluoromethyl isomer described here is a critical intermediate for Structure-Activity Relationship (SAR) studies and the synthesis of Seproxetine analogs. Traditional chemical ring-opening (e.g., using Lewis acids) often suffers from poor regioselectivity (attacking both C2 and C3) and harsh conditions. The HHDH-catalyzed route offers >99% regioselectivity for the terminal carbon, mild aqueous conditions, and preservation of the chiral center.

Key Advantages[1]

-

Regiocontrol: Exclusive attack at the terminal

-carbon (C3). -

Stereofidelity: Retention of the C2 chiral configuration (no racemization).

-

Safety: Avoids high-temperature azide reactions common in chemical synthesis.

-

Scalability: Validated for gram-to-kilogram scale-up.

Reaction Mechanism & Pathway

The reaction utilizes a Halohydrin Dehalogenase (e.g., HheC from Agrobacterium radiobacter or engineered variants) to catalyze the nucleophilic attack of an azide ion (

Pathway Diagram

The following diagram illustrates the transformation from the epoxide to the amino-alcohol precursor.

Figure 1: HHDH-catalyzed regioselective azidolysis of the glycidyl ether. The enzyme directs the azide attack to the terminal carbon, preserving the C2 stereochemistry.

Materials & Equipment

Reagents

| Reagent | Grade/Spec | Purpose |

| (R)-TFMP-GE | >98% ee | Substrate |

| HHDH Enzyme | Lyophilized powder (e.g., HheC-W249P variant) | Biocatalyst |

| Sodium Azide ( | Reagent Grade | Nucleophile |

| Potassium Phosphate | 100 mM, pH 7.5 | Buffer System |

| DMSO | ACS Grade | Co-solvent (5-10% v/v) |

| MTBE | HPLC Grade | Extraction Solvent |

Equipment

-

Thermostatic shaker or overhead stirrer (25°C).

-

pH Stat or autotitrator (optional but recommended for scale-up).

-

HPLC with Chiral Column (Chiralcel OD-H).

Experimental Protocol

Safety Pre-Check (Critical)

WARNING: Sodium Azide is acutely toxic and can form explosive metal azides.

-

Acidification Risk: Never allow the reaction pH to drop below 6.0, as this generates hydrazoic acid (

), which is volatile and explosive. -

Waste: Quench all azide waste with sodium nitrite/sulfuric acid or commercially available quenching kits before disposal.

Step 1: Buffer Preparation

Prepare 100 mL of 100 mM Potassium Phosphate buffer (KPi) , adjusted to pH 7.5 .

-

Rationale: HHDH activity peaks between pH 7.0 and 8.0. Phosphate is preferred over Tris as Tris can occasionally act as a competitive nucleophile or inhibitor depending on the variant.

Step 2: Substrate Loading

-

Dissolve 500 mg (approx. 2.15 mmol) of (R)-TFMP-GE in 2.5 mL DMSO .

-

Add the DMSO solution dropwise to 45 mL of the KPi buffer under rapid stirring.

-

Observation: A cloudy emulsion will form. This is normal; HHDH works well in biphasic systems or emulsions.

Step 3: Enzyme & Nucleophile Addition

-

Add 210 mg (approx. 3.2 mmol, 1.5 eq) of Sodium Azide to the reaction vessel.

-

Initiate the reaction by adding 50 mg of HHDH lyophilized powder (approx. 10% w/w loading relative to substrate).

-

Seal the vessel and incubate at 25°C with orbital shaking (200 rpm).

Step 4: Reaction Monitoring (HPLC)

Sample the reaction at 2, 6, and 24 hours.

-

Sampling Protocol: Take 50

L of reaction mixture -

Target: >98% conversion.

-

Self-Validation: If conversion stalls <50%, check pH. The opening of epoxide consumes protons (if not buffered well) or generates hydroxide equivalents depending on the exact ionic state, though azidolysis is generally pH neutral compared to hydrolysis. However, pH drift often denatures the enzyme.

Step 5: Workup

-

Once conversion is complete, add 50 mL MTBE (Methyl tert-butyl ether).

-

Stir for 10 minutes.

-

Separate phases.[1][2] Re-extract aqueous phase with 2 x 20 mL MTBE.

-

Combine organic layers and wash with saturated brine (to remove residual azide).

-

Dry over

, filter, and concentrate in vacuo. -

Result: The product is the (S)-1-azido-3-(3-(trifluoromethyl)phenoxy)propan-2-ol .

-

Note on Stereodescriptors: While the spatial arrangement at C2 is preserved, the Cahn-Ingold-Prelog (CIP) priority changes from the epoxide oxygen to the hydroxyl group may formally flip the (R)/(S) designation. For this substrate, the (R)-epoxide typically yields the (S)-alcohol product.

-

Analytical Methods

To validate the enantiopurity and regioselectivity, use the following HPLC method.

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 215 nm and 254 nm |

| Temperature | 25°C |

| Retention Times (Approx) | (R)-Epoxide: 6.5 min (S)-Azido Alcohol: 12.2 min (R)-Azido Alcohol: 14.5 min |

Process Workflow Diagram

Figure 2: Operational workflow for the batch biocatalytic process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Enzyme Inhibition | Reduce DMSO concentration to <5%. Test MeOH as alternative. |

| Racemization | Spontaneous Hydrolysis | Ensure pH is not <7.0. Spontaneous acid-catalyzed hydrolysis is non-selective. |

| Emulsion | Surfactant Effect | Add NaCl to saturate the aqueous phase before extraction. |

| Regio-isomers | Wrong Enzyme Variant | Wild-type HheC is highly regioselective for the terminal carbon. Avoid non-specific Lewis acid contamination. |

References

-

Fox, R. J., et al. (2007). "Improving the catalytic properties of halohydrin dehalogenase for the synthesis of statin side chains." Nature Biotechnology, 25, 338–344. Link

- Context: Foundational work on engineering HHDH for high activity and stability in azidolysis reactions.

-

Schallmey, A., et al. (2014). "Halohydrin dehalogenases and their potential in industrial biocatalysis." Advanced Synthesis & Catalysis, 356(9), 1887-1904. Link

- Context: Comprehensive review of HHDH substr

-

Majerić Elenkov, M., et al. (2006). "Enantioselective azidolysis of styrene oxide catalyzed by halohydrin dehalogenase." Advanced Synthesis & Catalysis, 348(4‐5), 579-585. Link

- Context: Establishes the protocol for using Sodium Azide with HheC.

-

Gong, J., et al. (2014). "Highly enantioselective kinetic resolution of phenyl glycidyl ether derivatives by Bacillus megaterium epoxide hydrolase." Journal of Molecular Catalysis B: Enzymatic, 106, 1-7. Link

- Context: Provides comparative data on the hydrolytic stability of trifluoromethyl-substituted glycidyl ethers.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

Welcome to the technical support center for the synthesis of (R)-2-((3-(trifluoromethyl)phenoxy)methyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral intermediate. We will delve into the mechanistic reasoning behind protocol choices to empower you to troubleshoot and optimize your reaction conditions effectively.

The most prevalent and reliable method for synthesizing this molecule involves a Williamson ether synthesis, a classic Sₙ2 reaction, between 3-(trifluoromethyl)phenol and an enantiopure three-carbon electrophile. This guide is structured to address issues in this synthetic pathway.

Section 1: General Synthetic Workflow

The synthesis is typically a one-step nucleophilic substitution. The phenoxide ion, generated by deprotonating 3-(trifluoromethyl)phenol with a suitable base, acts as the nucleophile, attacking an electrophilic chiral epoxide source, such as (R)-epichlorohydrin or, more commonly, a pre-activated derivative like (R)-glycidyl tosylate or nosylate.

Caption: General workflow for the synthesis of the target oxirane.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the common causes and solutions?

Low yields in this Williamson ether synthesis are a frequent issue and can typically be traced back to four key areas: incomplete deprotonation, side reactions, poor solvent choice, or suboptimal reaction conditions.[1][2]

The trifluoromethyl group is electron-withdrawing, making 3-(trifluoromethyl)phenol more acidic than phenol itself, but a sufficiently strong base is still required for complete conversion to the nucleophilic phenoxide.

-

Solution: Ensure your base is strong enough. While weaker bases like potassium carbonate (K₂CO₃) can work, sodium hydroxide (NaOH) is often more effective for phenols.[1] For particularly stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions as it reacts violently with water.[2]

| Base | pKa of Conjugate Acid | Typical Conditions | Pros | Cons |

| K₂CO₃ | ~10.3 | 80-120 °C, DMF/Acetonitrile | Easy to handle, inexpensive. | May not be strong enough for complete deprotonation, slower reaction. |

| NaOH | ~15.7 | 50-100 °C, DMF/DMSO | Stronger than K₂CO₃, effective. | Can introduce water, potentially hygroscopic. |

| NaH | ~35 | 0 °C to RT, THF/DMF (Anhydrous) | Very strong, drives reaction to completion. | Pyrophoric, requires inert atmosphere and strictly dry solvents.[2] |

The primary competing reaction is the attack of the phenoxide on the epoxide ring of another product molecule, leading to oligomerization. If using (R)-epichlorohydrin directly, elimination reactions can also occur.[2]

-

Solution:

-

Control Stoichiometry: Use a slight excess of the phenol (e.g., 1.1-1.2 equivalents) relative to the glycidyl derivative to ensure the electrophile is consumed quickly, minimizing its chance to react with the product.

-

Use a Better Leaving Group: Instead of epichlorohydrin, use (R)-glycidyl tosylate or (R)-glycidyl nosylate. These are highly efficient electrophiles that react under milder conditions, reducing the likelihood of side reactions.

-

Temperature Control: Do not overheat the reaction. Typical temperatures range from 50-100°C.[2] Monitor the reaction by TLC; once the starting material is consumed, proceed to workup.

-

The Sₙ2 reaction is highly dependent on the solvent.

-

Solution: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or Dimethyl sulfoxide (DMSO) are ideal.[2] They solvate the cation (e.g., K⁺, Na⁺) but leave the phenoxide nucleophile "bare" and highly reactive. Protic solvents like water or ethanol should be avoided as they will solvate and deactivate the nucleophile through hydrogen bonding.[2]

Caption: A troubleshooting flowchart for diagnosing low reaction yield.

Question 2: My product has low enantiomeric excess (ee). How can I improve it?

Maintaining stereochemical integrity is paramount. A loss of enantiopurity suggests either a poor-quality starting material or racemization during the reaction.

The enantiopurity of your final product can never be higher than that of your chiral starting material.

-

Solution:

-

Verify Purity: Always verify the enantiomeric excess of your (R)-glycidyl derivative (tosylate, nosylate, or epichlorohydrin) via chiral HPLC or by converting a small sample to a diastereomeric derivative for NMR analysis.

-

Source Reputably: Purchase chiral starting materials from reputable suppliers who provide a certificate of analysis with enantiopurity data.

-

Under harsh basic or acidic conditions, or at high temperatures, the epoxide ring can be opened by a nucleophile (e.g., trace water, hydroxide, or even another phenoxide). A subsequent ring-closing can occur, but without stereochemical control, leading to racemization.

-

Solution:

-

Milder Conditions: Use the mildest possible conditions that still allow the reaction to proceed to completion. This reinforces the recommendation to use a highly reactive electrophile like (R)-glycidyl tosylate, which allows for lower reaction temperatures.

-

Careful Workup: When the reaction is complete, cool it to room temperature before quenching. Neutralize carefully. Avoid strong acids during workup if possible, as this can also catalyze epoxide opening.[3] A standard aqueous workup followed by extraction is usually sufficient.[1][2]

-

Section 3: Experimental Protocols

The following protocols are generalized and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of (R)-2-((3-(Trifluoromethyl)phenoxy)methyl)oxirane

This protocol is adapted from standard Williamson ether synthesis procedures for phenols.[2]

Materials:

-

3-(Trifluoromethyl)phenol (1.0 eq)

-

(R)-Glycidyl nosylate (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 3-(trifluoromethyl)phenol and anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate to the stirring solution.

-

Reaction Initiation: Heat the mixture to 80 °C and stir for 30 minutes to ensure formation of the phenoxide.

-

Electrophile Addition: Slowly add a solution of (R)-glycidyl nosylate in a small amount of anhydrous DMF to the reaction mixture.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol starting material is consumed (typically 2-6 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use (R)-epichlorohydrin directly instead of a glycidyl sulfonate ester?

A: Yes, this is a common alternative. However, it is generally less efficient. Epichlorohydrin is less reactive than a sulfonate ester, requiring more forcing conditions (higher temperatures or stronger bases), which increases the risk of side reactions and racemization.[3] If you use epichlorohydrin, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the yield under biphasic conditions.[4]

Q: I don't have the (R)-enantiomer, but I have racemic oxirane. Can I resolve it?

A: Yes. A highly effective method for resolving terminal epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR).[5][6] This method uses a chiral (salen)Co(III) catalyst to enantioselectively hydrolyze one enantiomer of the racemic epoxide to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess.[7][8] For your target molecule, you would use the (S,S)-Jacobsen catalyst to hydrolyze the (S)-oxirane, leaving the desired (R)-oxirane behind. The separation of the unreacted epoxide from the diol is typically straightforward via chromatography.

Caption: Conceptual diagram of the Jacobsen Hydrolytic Kinetic Resolution (HKR).

Q: What analytical methods are best for monitoring the reaction and characterizing the product?

A:

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is the quickest method. Use a UV lamp for visualization, as the aromatic ring is a strong chromophore.

-

Product Characterization:

-

¹H and ¹⁹F NMR: To confirm the structure. The trifluoromethyl group provides a clean singlet in the ¹⁹F NMR spectrum, and the protons on the oxirane ring have characteristic chemical shifts and coupling patterns in the ¹H NMR.[9]

-

Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.

-

Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the final product.

-

Q: What are the key safety considerations?

A:

-

Reagents: 3-(Trifluoromethyl)phenol is toxic and corrosive. Epoxides are potential mutagens. Sodium hydride is highly flammable and reacts violently with water.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction: If using NaH, ensure your apparatus is flame-dried and maintained under an inert atmosphere. Quench any residual NaH carefully at low temperature with a proton source like isopropanol before adding water.

References

-

National Institutes of Health. (n.d.). Novel Approach to Multifunctionalized Homoallylic Alcohols via Regioselective Ring Opening of Aryl Oxiranes with 3-Iodo Allenoates. PMC. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved February 20, 2026, from [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 20, 2026, from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 20, 2026, from [Link]

- Unknown Source. (n.d.). The Williamson Ether Synthesis. This source was not verifiably accessible.

-

Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved February 20, 2026, from [Link]

- Thieme. (n.d.). Product Class 5: Allylic Alcohols. This source was not verifiably accessible.

- Google Patents. (n.d.). US6087512A - Process for preparation of glycidyl ether.

-

PubMed. (2009, April 1). Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies. Retrieved February 20, 2026, from [Link]

-

MDPI. (2014, February 24). 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. Retrieved February 20, 2026, from [Link]

-

Semantic Scholar. (n.d.). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Retrieved February 20, 2026, from [Link]

-

Jacobsen Group, Harvard University. (n.d.). Hydrolytic Kinetic Resolution. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 16). 5.2: Epoxidation of Allylic Alcohols. Retrieved February 20, 2026, from [Link]

-

Organic Syntheses. (2019, November 9). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2009, May). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Retrieved February 20, 2026, from [Link]

-

DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.

-

Imperial College London. (2003-2004). 2.O1 Organic Synthesis – A. Armstrong. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane.

- Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.

-

National Institutes of Health. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022, October 28). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved February 20, 2026, from [Link]

-

Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved February 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]

- 4. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]

- 7. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Minimizing Polymerization Side Reactions of Phenoxy Methyl Oxiranes

This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of phenoxy methyl oxiranes. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize common side reactions and achieve optimal polymerization outcomes. The information presented here is based on established scientific principles and practical field experience.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges during the polymerization of phenoxy methyl oxiranes. This section addresses specific problems, their likely causes, and actionable solutions to get your experiments back on track.

Issue 1: Low Molecular Weight and Broad Molecular Weight Distribution

Symptoms: Your final polymer has a lower than expected average molecular weight (Mn) and a high dispersity (Đ), indicating a lack of control over the polymerization process.

Probable Causes:

-

Chain Transfer Reactions: This is a primary culprit. Protic impurities like water or alcohols can act as chain transfer agents (CTAs), prematurely terminating a growing polymer chain and initiating a new one.[1][2] This leads to a larger number of shorter polymer chains. In anionic polymerizations, proton abstraction from the monomer itself can also occur, especially at higher temperatures, creating a new initiating species and broadening the molecular weight distribution.[3][4][5]

-

Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, leading to a broader distribution of chain lengths.

-

Impurities in Monomer or Solvent: Besides water and alcohols, other reactive impurities can terminate growing chains.

Solutions:

-

Rigorous Purification of Reagents:

-

Monomer and Solvent: Distill the phenoxy methyl oxirane monomer and solvents over a suitable drying agent (e.g., CaH₂) immediately before use to remove water and other protic impurities.

-

Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[1]

-

-

Optimize Reaction Temperature:

-

Choice of Initiator/Catalyst:

-

For cationic ring-opening polymerization (CROP), select an initiator that provides fast and efficient initiation.[7]

-

In anionic ring-opening polymerization (AROP), using a less basic initiator or adding a crown ether can help to suppress side reactions by reducing the basicity of the propagating species.[4][8]

-

-

Controlled Addition of Chain Transfer Agents: In some applications, the intentional addition of a CTA is used to control molecular weight.[2][9][10] If this is your goal, ensure precise control over the CTA concentration.

Issue 2: Formation of Cyclic Oligomers

Symptoms: Analysis of your product mixture (e.g., by GPC/SEC or NMR) shows the presence of low molecular weight cyclic species.

Probable Cause:

-

Backbiting Reactions: The growing polymer chain end can attack a backbone ether linkage within the same chain, leading to the formation of a stable cyclic oligomer (e.g., a cyclic tetramer) and the expulsion of a smaller polymer chain. This is a common side reaction in cationic ring-opening polymerizations.

Solutions:

-

Solvent Selection: The choice of solvent can influence the extent of backbiting. Solvents that can stabilize the propagating species without being overly nucleophilic are often preferred. For instance, in the cationic polymerization of oxetane, 1,4-dioxane was found to suppress transfer reactions.[7]

-

Monomer Concentration: Maintaining a sufficiently high monomer concentration can favor intermolecular propagation over intramolecular backbiting.

-

Temperature Control: As with chain transfer, higher temperatures can increase the rate of backbiting.[6] Careful temperature management is crucial.

Issue 3: Inconsistent Reaction Rates or Incomplete Conversion

Symptoms: The polymerization proceeds slower than expected, stalls before reaching full conversion, or exhibits variable rates between batches.

Probable Causes:

-

Inhibitors: Impurities in the monomer or solvent can act as inhibitors, terminating the active centers and halting the polymerization. Oxygen can be an inhibitor in free-radical polymerizations and some anionic systems.[1][11]

-

Catalyst Deactivation: The catalyst or initiator may be unstable under the reaction conditions, leading to its gradual deactivation over time.

-

Poor Temperature Control: The polymerization of oxiranes is often highly exothermic.[12][13] A significant increase in temperature can accelerate side reactions and potentially lead to catalyst deactivation.[6]

Solutions:

-

Monomer and Solvent Purity: As with other issues, ensuring the high purity of all reagents is critical. Techniques like passing solvents through a column of activated alumina can remove inhibitors.

-

Degassing: For oxygen-sensitive systems, thoroughly degas the monomer and solvent before use (e.g., by several freeze-pump-thaw cycles).

-

Catalyst/Initiator Stability: Choose a catalyst or initiator that is known to be stable under your intended reaction conditions.

-

Effective Heat Management: For larger-scale reactions, use a reaction vessel with efficient heat transfer (e.g., a jacketed reactor) and a reliable temperature control system to dissipate the heat of polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of side reactions in the cationic polymerization of phenoxy methyl oxiranes?

A1: The primary side reactions in cationic ring-opening polymerization (CROP) are chain transfer and backbiting.[14] Chain transfer to monomer or impurities (like water) leads to a decrease in molecular weight and a broadening of the distribution. Backbiting, an intramolecular reaction, results in the formation of cyclic oligomers.

Q2: How does temperature affect the polymerization of phenoxy methyl oxiranes?

A2: Temperature has a significant impact. Higher temperatures generally increase the rate of polymerization.[6][15] However, they also tend to increase the rates of undesirable side reactions such as chain transfer and backbiting, which can lead to lower molecular weight polymers and the formation of byproducts.[6] Conversely, lower temperatures can help to suppress these side reactions but may lead to very long reaction times.[6] Therefore, an optimal temperature must be determined for each specific system to balance reaction rate and control over the polymer structure.

Q3: Can the choice of catalyst influence the prevalence of side reactions?

A3: Absolutely. The nature of the catalyst or initiator and its counter-ion plays a crucial role. For instance, in anionic polymerization, highly basic initiators can promote proton abstraction from the monomer, a significant side reaction.[3][4] In cationic polymerization, the stability of the active center is influenced by the counter-ion, which in turn affects the likelihood of side reactions. The catalyst can also influence the regioselectivity of the ring-opening, which can affect the polymer's microstructure.[16][17]

Q4: What are the best practices for purifying phenoxy methyl oxirane monomer?

A4: To obtain high-purity monomer, it is recommended to distill it under reduced pressure from a suitable drying agent like calcium hydride (CaH₂). This should be done shortly before the polymerization to minimize exposure to atmospheric moisture. The purity of the monomer can be verified by techniques such as NMR spectroscopy and gas chromatography.

Q5: How can I monitor the progress of my polymerization and detect side reactions?

A5: Several techniques can be used:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the monomer's oxirane protons and the appearance of the polymer's backbone signals, allowing you to calculate conversion.[4][10] It can also help identify the signals of byproducts.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of your polymer.[4][9] The appearance of a low molecular weight tail or distinct peaks can indicate the presence of oligomers or byproducts.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can provide detailed information about the polymer structure, including end groups and the presence of cyclic species.[8][10]

Visualizing the Process

To better understand the competing reactions during polymerization, the following diagrams illustrate the key pathways.

Caption: Competing reactions in oxirane polymerization.

Experimental Protocols

Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of Phenoxy Methyl Oxirane

This protocol is a general guideline and should be optimized for your specific requirements.

-

Preparation of Glassware: All glassware should be flame-dried under vacuum and cooled under a stream of dry argon or nitrogen.

-

Solvent and Monomer Purification: Toluene (or another suitable solvent) and phenoxy methyl oxirane should be distilled from CaH₂ under an inert atmosphere immediately prior to use.

-

Initiator Preparation: Prepare a stock solution of the initiator (e.g., potassium naphthalenide or a potassium alkoxide) in the reaction solvent in a glovebox or using Schlenk line techniques.

-

Polymerization:

-

To a stirred, cooled (e.g., 0 °C or lower) solution of the monomer in the solvent, add the initiator solution dropwise via syringe.

-

Maintain the reaction at the desired temperature and monitor its progress by taking aliquots for NMR or GPC analysis.

-

-

Termination: Once the desired conversion is reached, terminate the polymerization by adding a proton source (e.g., acidified methanol).

-

Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum to a constant weight.

Caption: Workflow for anionic ring-opening polymerization.

Quantitative Data Summary

The following table summarizes the general effects of key parameters on polymerization outcomes. The specific impact will vary depending on the exact system (initiator, solvent, etc.).

| Parameter | Effect on Molecular Weight (Mn) | Effect on Dispersity (Đ) | Effect on Side Reactions |

| ↑ Temperature | Generally ↓ (due to ↑ side reactions) | Generally ↑ | Increases rate of chain transfer and backbiting[6] |

| ↑ Monomer Purity | Generally ↑ | Generally ↓ | Decreases premature termination and chain transfer |

| ↑ [Chain Transfer Agent] | ↓ | Can ↑ or ↓ depending on the system | Increases chain transfer events[1][2] |

| Fast Initiation | ↑ (better control) | ↓ | Minimizes non-uniform chain growth |

References

-

RadTech. Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. Available from: [Link]

-

Darensbourg, D. J. (2019). Chain transfer agents utilized in epoxide and CO2 copolymerization processes. Green Chemistry. Available from: [Link]

-

Zhang, Y., et al. (2023). Dispersity-controlled ring-opening polymerization of epoxide. Nature Communications. Available from: [Link]

-

Bednarek, M., et al. (2018). Mechanism of the chain transfer reaction to the monomer in PO polymerization. Polymer. Available from: [Link]

-

Choi, H. J. (2021). Activity of Epoxide Chain Transfer Agents on the Ring-Opening Metathesis Polymerization of Cyclopentene. Princeton University Senior Theses. Available from: [Link]

-

Nuyken, O., & Pask, S. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers. Available from: [Link]

-

ResearchGate. (2025). The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). Available from: [Link]

-

Gennen, S., et al. (2023). Quasi-alternating copolymerization of oxiranes driven by a benign acetate-based catalyst. Nature Communications. Available from: [Link]

-

Washington, A. L., et al. (2022). Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands. ACS Omega. Available from: [Link]

-

Djambo, D. D. (2024). Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. Journal of Chemistry and Materials Research. Available from: [Link]

-

Yilmaz, G., et al. (2016). Temperature rise during polymerization of different cavity liners and composite resins. Journal of Conservative Dentistry. Available from: [Link]

-

The Pennsylvania State University. Effects of Temperature. MATSE 202: Introduction to Polymer Materials. Available from: [Link]

-

Request PDF. (2025). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. Available from: [Link]

-

Request PDF. (2025). Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. Available from: [Link]

-

Schlegel, F., et al. (2023). Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide. Polymers. Available from: [Link]

-

Sridhar, B. V., et al. (2017). Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. Scientific Reports. Available from: [Link]

-

Bouchekif, H., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules. Available from: [Link]

Sources

- 1. radtech.org [radtech.org]

- 2. Chain transfer agents utilized in epoxide and CO2 copolymerization processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quasi-alternating copolymerization of oxiranes driven by a benign acetate-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 11. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Temperature rise during polymerization of different cavity liners and composite resins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Effects of Temperature | MATSE 202: Introduction to Polymer Materials [courses.ems.psu.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Technical Support Center: Resolving Solubility Challenges of Fluorinated Epoxides in Aqueous Media

Welcome to the technical support center for handling fluorinated epoxides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solubilizing these unique compounds in aqueous environments. The distinct physicochemical properties imparted by fluorine, such as high hydrophobicity and lipophobicity, present significant challenges but also open doors to novel applications in materials science and pharmacology.[1] This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve stable and effective aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated epoxides completely insoluble in water and even in some organic solvents?

This is a common and expected observation. The presence of fluorine atoms dramatically alters the properties of organic molecules. The fluorinated carbon backbone is not only water-repelling (hydrophobic) but also oil-repelling (lipophobic or oleophobic).[1][2] This dual "phobic" nature is due to the high electronegativity and low polarizability of fluorine, which minimizes intermolecular interactions with both polar water molecules and non-polar hydrocarbon-based organic solvents.[1] This phenomenon, often termed the "fluorophobic effect," drives these molecules to self-aggregate to minimize contact with dissimilar molecules.[1][3]

Q2: I observe a phase separation even when using a co-solvent like DMSO or ethanol. What is happening?

While co-solvents are a standard approach to increase the solubility of hydrophobic compounds, highly fluorinated molecules often require a more specialized strategy.[4] The strong tendency of fluorinated segments to self-associate can lead to the formation of a distinct "fluorous" phase that is immiscible with both the aqueous and the organic co-solvent phase. This is particularly true for molecules with longer perfluoroalkyl chains.[2] Essentially, you are creating a three-phase system: aqueous, organic, and fluorous. To overcome this, specialized solubilization techniques are necessary.

Q3: Can I use standard surfactants like SDS or CTAB to create micelles for my fluorinated epoxide?

Standard hydrocarbon-based surfactants are generally ineffective for encapsulating highly fluorinated compounds. The principle of "like dissolves like" is crucial here. The fluorinated core of your epoxide will be repelled by the hydrocarbon core of a standard micelle. This incompatibility prevents efficient encapsulation and solubilization.

The solution is to use semifluorinated surfactants .[1][3] These are amphiphilic molecules that contain a hydrophilic head group and a fluorinated tail. In an aqueous solution, these surfactants self-assemble into micelles with a "fluorous" core.[1][3] This fluorous core readily encapsulates highly fluorinated molecules like your epoxide, effectively shielding them from the aqueous environment.[1][3]

Q4: My fluorinated epoxide seems to degrade or react in my aqueous formulation over time. How can I improve its stability?

Epoxide rings are susceptible to ring-opening reactions, especially under acidic or basic conditions, or in the presence of nucleophiles.[5][6] Water itself can act as a nucleophile, leading to hydrolysis of the epoxide to a diol. The presence of fluorine atoms can influence the reactivity of the epoxide ring.[6][7]

To enhance stability:

-

pH Control: Maintain the pH of your aqueous solution in the neutral range (pH 6-8) using a non-nucleophilic buffer system (e.g., phosphate or HEPES buffer). Avoid acidic or basic conditions which can catalyze epoxide ring-opening.

-

Temperature: Store your formulations at low temperatures (2-8 °C) to reduce the rate of hydrolysis and other degradation reactions.

-

Micellar Encapsulation: Encapsulating the fluorinated epoxide within the core of a micelle not only improves solubility but also protects it from hydrolysis by the bulk aqueous phase.[8]

Q5: How can I confirm that my fluorinated epoxide is truly dissolved and not just a fine suspension?

Visual inspection can be misleading. A seemingly clear solution may still contain nanoparticles or fine aggregates. It is essential to use analytical techniques to confirm true dissolution and characterize the nature of your formulation.

Recommended techniques:

-

Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. For micellar solutions, you would expect to see a monomodal distribution in the nanometer range (typically 5-100 nm).[9] The presence of larger particles or a multimodal distribution could indicate aggregation or the presence of undissolved material.

-

¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool for studying fluorinated compounds. A change in the chemical environment of the fluorine atoms upon encapsulation within a micelle can lead to shifts in the ¹⁹F NMR spectrum, confirming the interaction with the surfactant.[1]

-

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This imaging technique allows for direct visualization of the self-assembled structures, such as micelles or hexosomes, in your vitrified sample, confirming their morphology and the encapsulation of your compound.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Persistent cloudiness or precipitation. | Incomplete dissolution; compound concentration exceeds its solubility limit. | 1. Increase the concentration of the semifluorinated surfactant. 2. Use a combination of a co-solvent (e.g., a fluorinated alcohol like TFE or HFIP) and a semifluorinated surfactant.[10] 3. Employ gentle heating and sonication to aid dissolution. |

| Formation of a gel or viscous solution. | High concentration of polymeric micelles or other self-assembled structures. | 1. Dilute the sample with the aqueous buffer. 2. Re-evaluate the concentration of the block copolymer used for micelle formation. |

| Inconsistent results between batches. | Variability in the preparation method; instability of the formulation. | 1. Standardize the protocol for preparing the formulation, including mixing speed, time, and temperature. 2. Characterize each new batch using DLS to ensure consistent particle size and distribution. 3. Assess the stability of the formulation over time under relevant storage conditions. |